N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylfo
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Overview
Description
N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[1731]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylfo is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl, methoxy, and methyl groups, as well as a dioxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the dioxabicyclo structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl and methoxy groups: These functional groups can be introduced via selective hydroxylation and methylation reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve:
Optimization of reaction conditions: This includes temperature, pressure, and solvent selection to maximize yield and purity.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Advanced purification methods such as chromatography and crystallization are essential to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups can interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural complexity and functional diversity make it a promising candidate for targeting specific biological pathways and diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the hydroxyl and methoxy groups may form hydrogen bonds with enzymes or receptors, altering their activity. The dioxabicyclo structure may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylacetamide
- N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylbenzamide
Uniqueness
This compound is unique due to its specific stereochemistry and functional group arrangement. The presence of multiple chiral centers and diverse functional groups allows for a wide range of interactions and reactions, making it a versatile molecule in scientific research.
Properties
CAS No. |
105694-32-4 |
---|---|
Molecular Formula |
C13H9F3N4S |
Molecular Weight |
822.1 g/mol |
IUPAC Name |
N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C45H75NO12/c1-28-15-18-34(49)23-35-13-12-14-36(57-35)24-40(54-9)37(26-47)41(55-10)25-39(53-8)32(5)45(58-42(51)20-16-28)33(6)43(52)29(2)17-19-38(50)31(4)44(56-11)30(3)21-22-46(7)27-48/h12-13,15-16,20-22,27,29-37,39-41,43-45,47,49,52H,14,17-19,23-26H2,1-11H3/b20-16+,22-21+,28-15+/t29-,30-,31+,32-,33+,34+,35+,36+,37-,39-,40+,41+,43+,44-,45?/m1/s1 |
InChI Key |
DSHVEBDLSYMWSX-LMNYZVDHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H]([C@@H]([C@H](C[C@@H]2CC=C[C@H](O2)C[C@H](C/C=C(/C=C/C(=O)OC1[C@@H](C)[C@H]([C@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)CO)OC)OC |
SMILES |
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC |
Canonical SMILES |
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC |
Synonyms |
16,34-deepoxy-34-hydroxyscytophycin B scytophycin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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